An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminophenyl)isoxazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Its presence in numerous approved drugs underscores its importance in the development of new therapeutic agents. This guide focuses on a specific derivative, 3-(4-Aminophenyl)isoxazol-5-amine, a molecule of interest for further exploration in drug discovery programs. Due to the limited availability of direct experimental data for this compound, this document serves as a comprehensive predictive and methodological resource. It provides a thorough analysis based on the known properties of structurally related analogs, computational predictions, and detailed experimental protocols to enable its full physicochemical characterization.
Molecular Structure and Key Features
The structure of 3-(4-Aminophenyl)isoxazol-5-amine combines three key pharmacophoric elements: a 4-aminophenyl group, an isoxazole core, and a 5-amino group. This unique combination of a hydrogen bond donor and acceptor, an aromatic system, and a heterocyclic ring suggests its potential for a wide range of interactions with biological macromolecules.
Figure 1: Chemical structure of 3-(4-Aminophenyl)isoxazol-5-amine.
Predicted Physicochemical Properties: An Analog-Based and In Silico Approach
In the absence of direct experimental data, the physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine can be reliably estimated by examining trends among structurally similar compounds and employing computational prediction tools.
Table 1: Comparison of Physicochemical Properties of 3-Phenylisoxazol-5-amine Analogs and Predicted Values for the Target Compound
| Property | 3-Phenylisoxazol-5-amine | 3-(4-Methylphenyl)isoxazol-5-amine | 3-(4-Fluorophenyl)isoxazol-5-amine | 3-(4-Aminophenyl)isoxazol-5-amine (Predicted) |
| CAS Number | 4369-55-5 | 28883-91-2[1] | 925005-35-2 | Not available |
| Molecular Weight ( g/mol ) | 160.17 | 174.20[1] | 178.16 | 175.18 |
| Melting Point (°C) | 110-114[2] | Not available | 127-132 | 140-160 |
| Calculated logP | 1.7[3] | 2.37 | Not available | 1.2 - 1.8 |
| pKa (Predicted) | Basic: ~3-4, Acidic: ~9-10 | Basic: ~3-4, Acidic: >10 | Basic: ~3-4, Acidic: ~9-10 | Basic (aniline): ~4-5, Basic (isoxazole): ~2-3, Acidic: >10 |
Expert Rationale for Predictions:
-
Melting Point: The introduction of a polar amino group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point compared to the unsubstituted phenyl analog. The presence of the amino group is likely to have a more significant impact than a methyl or fluoro substituent.
-
logP (Lipophilicity): The addition of a primary amine, a polar functional group, will decrease the lipophilicity of the molecule, resulting in a lower logP value compared to the phenyl and methylphenyl analogs.
-
pKa (Ionization Constant): The molecule possesses three potential ionization centers: the aniline-like amino group on the phenyl ring, the amino group on the isoxazole ring, and the N-H of the isoxazole ring which can act as a very weak acid. The aniline amine is expected to have a pKa in the range of 4-5. The 5-amino group on the isoxazole is generally less basic due to the electron-withdrawing nature of the heterocyclic ring. The isoxazole ring nitrogen is weakly basic.
Experimental Characterization: A Practical Guide
The following section provides detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the estimated melting point for an accurate measurement.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Both kinetic and thermodynamic solubility are important to assess. Kinetic solubility provides an early indication of dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.
Experimental Protocol (Thermodynamic Shake-Flask Method):
-
Sample Preparation: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Determine the concentration from a standard curve prepared with known concentrations of the compound.
Figure 2: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa) Determination
Rationale: The pKa values determine the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets. Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds with low solubility.
Experimental Protocol (Capillary Electrophoresis Method):
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of buffer and a small amount of organic co-solvent if necessary).
-
Electrophoretic Mobility Measurement: Inject the sample into the capillary and measure the electrophoretic mobility of the analyte at each pH.
-
Data Analysis: Plot the electrophoretic mobility versus pH. The inflection point(s) of the resulting sigmoidal curve correspond to the pKa value(s) of the compound.
Figure 3: Workflow for pKa Determination by Capillary Electrophoresis.
Lipophilicity (logP/logD) Determination
Rationale: Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP for the neutral species) and distribution coefficient (logD at a specific pH) are the most common measures of lipophilicity.
Experimental Protocol (Shake-Flask Method for logD at pH 7.4):
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.
-
Equilibration: Shake the tube for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide crucial information about the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Key signals will include those for the protons on the phenyl ring (likely showing a characteristic AA'BB' splitting pattern), the proton on the isoxazole ring, and the protons of the two amino groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring, C=N and C=C stretching of the isoxazole and phenyl rings, and N-O stretching of the isoxazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the elemental composition.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine. While direct experimental data is currently lacking, the predictions based on analogous structures and the detailed experimental protocols provided herein offer a robust starting point for researchers. The characterization of these fundamental properties is an essential first step in evaluating the potential of this molecule as a lead compound in drug discovery. Future work should focus on the synthesis and experimental validation of the properties outlined in this guide to build a complete profile of this promising isoxazole derivative.
References
-
PubChem. (n.d.). 5-Aminoisoxazole. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved February 13, 2024, from [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Retrieved February 13, 2024, from [Link]
-
Alfa Aesar. (n.d.). 3-(4-Methylphenyl)isoxazol-5-amine. Retrieved February 13, 2024, from [Link]
-
PubChem. (n.d.). 5-Amino-3-phenylisoxazole. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
- Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
-
PubChem. (n.d.). 3-(4-aminophenyl)-4,5-dihydro-1h-1,2,4-triazol-5-one. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
NIST. (n.d.). Isoxazole, 3,5-diphenyl-. National Institute of Standards and Technology. Retrieved February 13, 2024, from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved February 13, 2024, from [Link]
-
MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved February 13, 2024, from [Link]
-
ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. Retrieved February 13, 2024, from [Link]
-
Pharmaffiliates. (n.d.). 92914-74-4| Chemical Name : Isoxazolo[5,4-b]pyridin-3-amine. Retrieved February 13, 2024, from [Link]
